1-Bromo-3-(5-chloro-2-(methylthio)phenyl)propan-2-one

Description

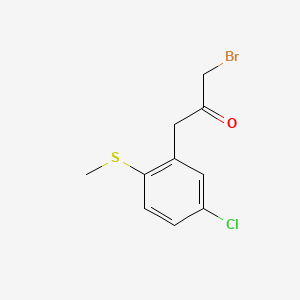

1-Bromo-3-(5-chloro-2-(methylthio)phenyl)propan-2-one is a halogenated ketone derivative featuring a bromine atom at the 1-position and a substituted aryl group at the 3-position. The aryl substituent includes a chlorine atom at the 5-position and a methylthio (-SMe) group at the 2-position. Its reactivity is influenced by the electron-withdrawing effects of the bromine and chlorine atoms, as well as the electron-donating methylthio group, which collectively modulate its stability and reactivity in nucleophilic or electrophilic reactions.

Properties

Molecular Formula |

C10H10BrClOS |

|---|---|

Molecular Weight |

293.61 g/mol |

IUPAC Name |

1-bromo-3-(5-chloro-2-methylsulfanylphenyl)propan-2-one |

InChI |

InChI=1S/C10H10BrClOS/c1-14-10-3-2-8(12)4-7(10)5-9(13)6-11/h2-4H,5-6H2,1H3 |

InChI Key |

NHPYRHBGHJCOGN-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=C(C=C(C=C1)Cl)CC(=O)CBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-3-(5-chloro-2-(methylthio)phenyl)propan-2-one typically involves the bromination and chlorination of precursor compounds. One common method involves the bromination of a suitable precursor, followed by chlorination to introduce the chlorine atom. The reaction conditions often require the use of bromine and chlorine sources, along with appropriate solvents and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and chlorination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced reaction monitoring techniques can help optimize the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-(5-chloro-2-(methylthio)phenyl)propan-2-one undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to modify its functional groups.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki–Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: For substitution reactions.

Oxidizing Agents: For oxidation reactions.

Reducing Agents: For reduction reactions.

Palladium Catalysts: For coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

1-Bromo-3-(5-chloro-2-(methylthio)phenyl)propan-2-one has several scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(5-chloro-2-(methylthio)phenyl)propan-2-one involves its interaction with molecular targets, such as enzymes and receptors. The presence of the bromine, chlorine, and methylthio groups allows the compound to form specific interactions with these targets, leading to changes in their activity and function. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-(3-(Methylthio)phenyl)propan-2-one

- Structural Differences : Lacks bromine and chlorine substituents, simplifying the aryl group to a single methylthio moiety.

- Physicochemical Properties :

- Synthesis : Typically prepared via Friedel-Crafts acylation or other ketone-forming reactions. The absence of halogens simplifies synthesis compared to the bromo-chloro derivative.

1-(3-(Trifluoromethyl)phenyl)propan-2-one

- Structural Differences : Replaces the bromine and methylthio groups with a trifluoromethyl (-CF₃) group, enhancing electron-withdrawing effects.

- Synthesis : Produced via reaction of 2-(3-(trifluoromethyl)phenyl)acetic acid with acetic anhydride and a catalyst .

- Applications : Intermediate in fenfluramine synthesis, highlighting its pharmaceutical relevance compared to the bromo-chloro analog’s underexplored utility.

2-Bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one

- Structural Differences: A chalcone derivative with bromine at the 2-position and a conjugated enone system, differing in substitution pattern and planarity.

- Synthesis : Bromination of 1-(4-methylphenyl)-3-phenylprop-2-en-1-one followed by dehydrohalogenation using triethylamine .

- Stability : Exhibits greater stability under basic conditions compared to 1-bromo-3-(5-chloro-2-(methylthio)phenyl)propan-2-one, which may polymerize in similar environments .

1-Chloro-3-(4-((2-isopropoxyethoxy)methyl)phenoxy)propan-2-one (8a) and 1-Bromo Analogue (8b)

- Synthesis Challenges : Both compounds failed to form due to instability of 1,3-dihalopropan-2-one intermediates under basic conditions (e.g., K₂CO₃, NaOH), leading to polymerization .

- Contrast with Target Compound: The presence of a bulky phenoxy group in 8a/8b exacerbates steric hindrance and reactivity issues, whereas the methylthio group in this compound may offer better stabilization.

Comparative Data Table

Key Findings and Insights

- Substituent Effects: Halogens (Br, Cl) increase molecular weight and reactivity but reduce stability under basic conditions.

- Synthetic Viability : Successful synthesis of halogenated ketones often requires avoiding strongly basic conditions. For example, 1,3-dihalopropan-2-one intermediates are prone to polymerization, necessitating mild reagents or alternative pathways .

Biological Activity

1-Bromo-3-(5-chloro-2-(methylthio)phenyl)propan-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- Chemical Name : this compound

- CAS Number : 1805713-50-1

- Molecular Formula : C12H12BrClOS

- Molecular Weight : 307.69 g/mol

Structure

The compound features a bromine atom, a chlorine atom, and a methylthio group attached to a phenyl ring, contributing to its unique reactivity and biological properties.

This compound exhibits various biological activities, primarily through its interaction with specific biological targets:

- Antimicrobial Activity : Studies indicate that this compound possesses antimicrobial properties, inhibiting the growth of certain bacteria and fungi. The presence of halogen atoms enhances its lipophilicity, allowing better membrane penetration.

- Anti-inflammatory Effects : Research has shown that the compound can modulate inflammatory pathways, potentially reducing inflammation in various models of disease.

Therapeutic Applications

The compound has been investigated for several therapeutic applications:

- Cancer Treatment : Preliminary studies suggest that it may inhibit tumor growth by inducing apoptosis in cancer cells. The compound's ability to interfere with cell signaling pathways is a focus of ongoing research.

- Neurological Disorders : There are indications that this compound may exhibit neuroprotective effects, making it a candidate for further investigation in neurodegenerative diseases.

Case Studies

- Antimicrobial Efficacy

- Anti-inflammatory Study

- Cancer Cell Line Testing

Data Table: Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.